2,3,4,4a,5,6-Hexahydro-1H-pyrazino(1,2-a)quinoline dihydrochloride
Description
Properties
IUPAC Name |
2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.2ClH/c1-2-4-12-10(3-1)5-6-11-9-13-7-8-14(11)12;;/h1-4,11,13H,5-9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIODZPHJMSAJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N3C1CNCC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80949867 | |
| Record name | 2,3,4,4a,5,6-Hexahydro-1H-pyrazino[1,2-a]quinoline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80949867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27114-02-9 | |
| Record name | 1H-Pyrazino(1,2-a)quinoline, 2,3,4,4a,5,6-hexahydro-, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027114029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,4a,5,6-Hexahydro-1H-pyrazino[1,2-a]quinoline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80949867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,2H,3H,4H,4aH,5H,6H-pyrazino[1,2-a]quinoline dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4a,5,6-Hexahydro-1H-pyrazino(1,2-a)quinoline dihydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of 1-fluoro-2-nitrobenzene with S-amino acids. The process includes intramolecular Mitsunobu cyclization to form 1,2,3,4-tetrahydroquinoxalines, followed by a PPh3/I2/imidazole-mediated 6-exo-tet cyclization. The overall yield of this synthesis is around 13-20%.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,3,4,4a,5,6-Hexahydro-1H-pyrazino(1,2-a)quinoline dihydrochloride can undergo various chemical reactions, including:
Oxidation: : Converting the compound to its corresponding oxidized derivatives.
Reduction: : Reducing the compound to simpler structures.
Substitution: : Replacing functional groups within the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of 2,3,4,4a,5,6-hexahydro-1H-pyrazino(1,2-a)quinoline exhibit promising antimicrobial properties. These compounds have been tested against various bacterial strains and have shown significant inhibitory effects. The mechanism of action often involves interference with bacterial cell wall synthesis or function .
Anticancer Potential
Studies suggest that this compound may possess anticancer properties. Some derivatives have been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. This makes it a candidate for further investigation in cancer therapeutics .
Neuroprotective Effects
There is emerging evidence that 2,3,4,4a,5,6-hexahydro-1H-pyrazino(1,2-a)quinoline may provide neuroprotective benefits. Its ability to cross the blood-brain barrier allows it to exert effects on neurological conditions. Research has demonstrated its potential in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Material Science Applications
In addition to its biological applications, this compound is being explored for use in material science. Its unique chemical structure may allow for the development of new polymers or materials with specific properties such as enhanced thermal stability or electrical conductivity.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several derivatives of 2,3,4,4a,5,6-hexahydro-1H-pyrazino(1,2-a)quinoline against clinical isolates of resistant bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Case Study 2: Anticancer Activity
In vitro studies on the anticancer activity of this compound were conducted using human cancer cell lines. The results showed that specific derivatives led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways .
Mechanism of Action
The mechanism by which 2,3,4,4a,5,6-Hexahydro-1H-pyrazino(1,2-a)quinoline dihydrochloride exerts its effects involves binding to specific molecular targets. These targets can include enzymes, receptors, or other proteins. The binding interactions can modulate biological pathways, leading to the desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
Structural Analogs and Pharmacological Profiles
The target compound belongs to a broader class of pyrazino-fused heterocycles. Key analogs and their activities are summarized below:
Key Observations :
- Receptor Selectivity : The target compound’s analogs exhibit diverse receptor interactions. Centpyraquin demonstrates neuroleptic activity via adrenergic neuron blockade, while 5-HT₂C agonists like Compound 21R prioritize serotoninergic pathways .
- Therapeutic Applications : Modifications at the C3 position dictate therapeutic utility. Fluorobenzoylpropyl derivatives (e.g., Centpyraquin) target CNS disorders, whereas antiparasitic activity is linked to simpler alkyl/aryl substitutions .
5-HT Receptor Affinity and Functional Activity
The target compound’s structural analogs show significant 5-HT₂C receptor agonism , a feature critical for anti-obesity and antidepressant applications:
- Compound 27 (a pyrroloquinoxaline derivative): Binds 5-HT₂C at 1.6 nM with full agonist efficacy .
- Compound 40 (pyridinylmethyl derivative): Demonstrates >100-fold selectivity for 5-HT₁A over D₂ and α₁ receptors, highlighting the impact of aromatic substituents on subtype specificity .
In contrast, Centpyraquin lacks 5-HT receptor activity but shows potent tranquilizing effects via adrenergic modulation, underscoring the scaffold’s versatility .
Toxicity and Pharmacokinetics
Biological Activity
2,3,4,4a,5,6-Hexahydro-1H-pyrazino(1,2-a)quinoline dihydrochloride is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its synthesis, antioxidant and antimicrobial activities, and relevant case studies.
- Molecular Formula : C12H18Cl2N2
- Molecular Weight : 265.19 g/mol
- CAS Number : 117354
Synthesis
The synthesis of this compound has been achieved through various methods. One notable approach involves the reaction of specific amino acids and other precursors in a multi-step process to yield enantiomerically pure forms of the compound .
Antioxidant Activity
Antioxidant activity is critical for evaluating the potential health benefits of compounds. The antioxidant capacity of this compound has been assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicate that while the compound exhibits some antioxidant properties, they are relatively weak compared to standard antioxidants like ascorbic acid.
| Compound | DPPH Scavenging Activity IC50 (ppm) |
|---|---|
| This compound | TBD |
| Ascorbic Acid | 11 |
| Quinoline-benzimidazole | 4784 |
| Quinoline-hydrazone | 843.5 |
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. However, studies have shown that it does not exhibit significant antibacterial activity within the tested concentration range (75–1000 ppm), indicating a need for further research to enhance its antimicrobial properties .
Study on Antioxidant and Antimicrobial Properties
A recent study synthesized several derivatives based on quinoline structures and tested their biological activities. The findings revealed that while some derivatives showed promising antioxidant activity (e.g., quinoline-hydrazone with IC50 of 843.5 ppm), the hexahydro derivative's activity was less pronounced .
Structure-Activity Relationship
The structure-activity relationship (SAR) indicates that modifications in the chemical structure can significantly influence biological activity. For instance:
- The presence of hydroxyl groups enhances antioxidant activity due to their ability to donate hydrogen atoms.
- Compounds with similar structural motifs to purine bases may exhibit improved interactions with bacterial cells.
Q & A
Q. Basic
- FT-IR : Detects carbonyl (C=O) and amine (N-H) stretches (e.g., 1680 cm⁻¹ for carbonyl in derivatives) .
- ¹H/¹³C NMR : Resolves diastereomers and confirms stereochemistry (e.g., single isomer formation via tert-amino cyclization) .
What methodological approaches resolve contradictions in 5-HT receptor subtype specificity?
Advanced
Discrepancies in serotonin receptor (5-HT2C vs. 5-HT2A) binding are addressed by:
- Functional assays (e.g., melanocortin-4 receptor signaling pathways) to validate target engagement .
- Structural analogs : Modifying substituents on the pyrazinoquinoline core to enhance selectivity (e.g., 5-thiocarbamoyl derivatives show improved 5-HT2C affinity) .
What role does the tert-amino effect play in constructing the hexahydroquinoline core?
Basic
The tert-amino effect facilitates cyclization via hydrogen transfer from a non-activated α-carbon to unsaturated substituents (e.g., C=N or C=O). This enables:
- One-pot synthesis of fused rings under mild conditions.
- High stereoselectivity (>90% ee) via chiral amino acid precursors .
How can enantiomeric purity be optimized during Mitsunobu cyclization?
Q. Advanced
- Chiral auxiliaries : Use S-amino acids to induce stereochemical control.
- Reaction monitoring : Employ chiral HPLC to track enantiomeric excess (ee) at each step.
- Solvent optimization : Polar aprotic solvents (e.g., THF) improve yield and ee .
What are the primary biological targets of this compound?
Basic
The compound exhibits activity at 5-HT2C receptors , implicated in type 2 diabetes and depression. In vitro studies show:
- EC₅₀ values in the nanomolar range for 5-HT2C agonism.
- Minimal off-target effects on 5-HT2A or dopamine receptors .
What strategies validate computational models against experimental HOMO/LUMO data?
Q. Advanced
- DFT/HF calculations : Compare frontier orbital energies with experimental UV-Vis and cyclic voltammetry data.
- Electron density mapping : Correlate theoretical electrostatic potentials with reactivity in nucleophilic substitutions (e.g., nitro group reduction) .
How do substituents influence pharmacological activity?
Q. Advanced
- Electron-withdrawing groups (e.g., Cl at position 9): Enhance 5-HT2C receptor binding by 2–3 fold.
- Bulkier substituents (e.g., phenylthiazole): Reduce metabolic clearance but may lower solubility .
How to troubleshoot low yields in multi-step syntheses?
Q. Advanced
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
